

Application Notes and Protocols for Capmatinib in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: *Capmatinib*

Cat. No.: *B1663548*

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Introduction

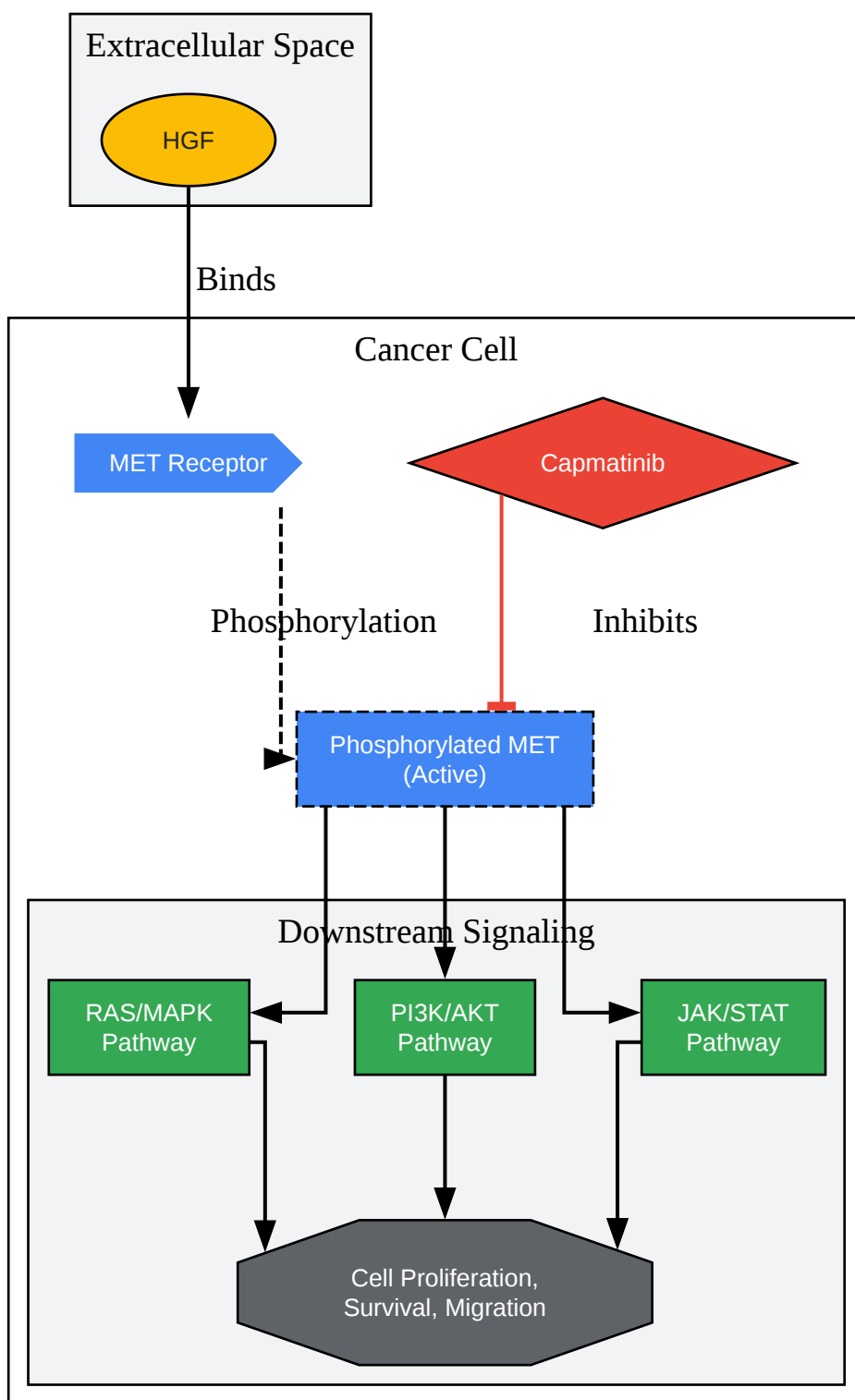
Capmatinib (Tabrecta®) is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant activation of the MET signaling pathway, driven by mechanisms such as MET exon 14 skipping mutations (METex14) or gene amplification, is a key oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Patient-derived xenograft (PDX) models, which involve implanting fresh patient tumor tissue into immunodeficient mice, have emerged as a crucial platform for translational cancer research.[4] [5] These models largely retain the biological and genetic characteristics of the original tumor, making them invaluable for assessing the efficacy of targeted therapies like **capmatinib** and for investigating mechanisms of response and resistance.[6][7]

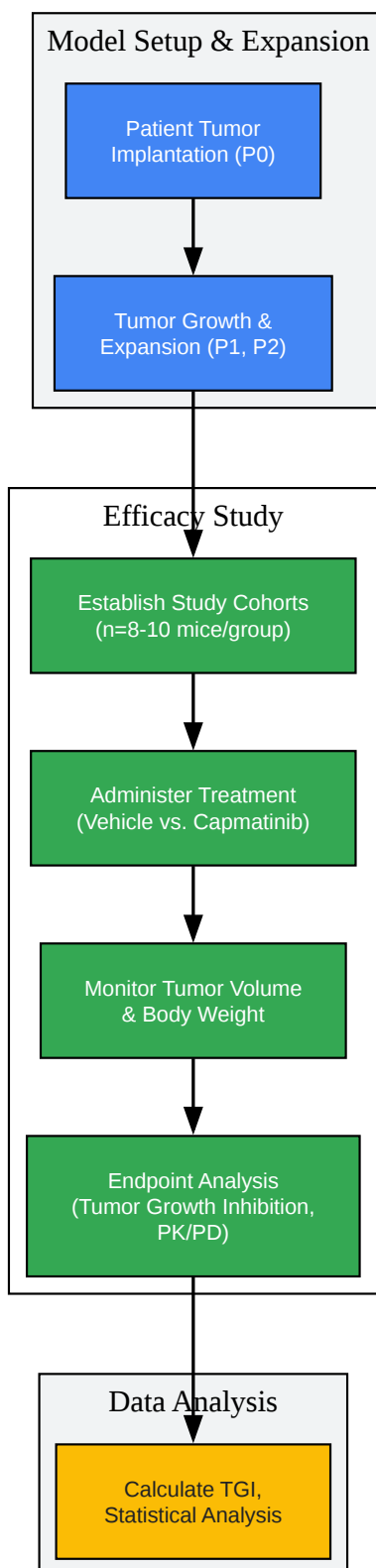
This document provides detailed application notes and protocols for utilizing **capmatinib** in PDX models to evaluate its anti-tumor activity, based on preclinical data.

Mechanism of Action: Capmatinib and the MET Signaling Pathway

The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which promote cell proliferation, survival, and migration.[8][9] In certain cancers, genetic alterations like METex14 mutations or gene amplification lead to constitutive, ligand-independent activation of the MET receptor, driving uncontrolled tumor growth.[2][10]

Capmatinib functions by binding to the ATP-binding site of the MET kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling molecules.[\[2\]](#)
[\[8\]](#) This targeted inhibition effectively shuts down the oncogenic signaling, leading to the suppression of tumor cell proliferation and the induction of apoptosis in MET-dependent cancer cells.[\[8\]](#)[\[10\]](#)





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